molecular formula C21H27NO5 B595703 Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate CAS No. 1206676-79-0

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate

Cat. No.: B595703
CAS No.: 1206676-79-0
M. Wt: 373.449
InChI Key: VRDVPJZTTBEMBK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate is a complex organic compound that features a tert-butyl group, a hydroxynaphthalene moiety, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxane ring, followed by the introduction of the hydroxynaphthalene group and the tert-butyl carbamate moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate exerts its effects involves interactions with specific molecular targets. The hydroxynaphthalene moiety can interact with enzymes and receptors, influencing various biochemical pathways. The dioxane ring and tert-butyl group contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Hydroxynaphthalene derivatives: Compounds with similar aromatic structures and hydroxyl groups.

    Dioxane derivatives: Compounds featuring the dioxane ring, which can exhibit similar reactivity.

Uniqueness

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate is unique due to the combination of its structural elements, which confer specific chemical and physical properties

Properties

IUPAC Name

tert-butyl N-[5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-19(2,3)27-18(24)22-21(12-25-20(4,5)26-13-21)16-8-6-15-11-17(23)9-7-14(15)10-16/h6-11,23H,12-13H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDVPJZTTBEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657954
Record name tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206676-79-0
Record name tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[5-(6-Benzyloxy-naphthalen-2-yl)-2,2-dimethyl-1,3-dioxinan-5-yl]-carbamic acid tert-butyl ester (1.19 g, 0.00257 mol) and 20% Pd(OH)2 on carbon (20:80, palladium hydroxide:carbon black, 0.243 g; Aldrich) was suspended in ethanol (200 mL, 3 mol; Fisher), purged with N2 then stirred under H2 (balloon) at r.t. overnight. LCMS showed partial conversion. The mixture was transferred to a pressure vessel and continuously stirred under 50 psi of H2 for one day. The mixture was filtered, evaporated and dried in high vacuum to give a solid product (0.914 g, yield 95.3%).
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.243 g
Type
catalyst
Reaction Step Three
Yield
95.3%

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